

Physicochemical Properties of 2-oxo-2H-pyran-5-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-oxo-2H-pyran-5-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **2-oxo-2H-pyran-5-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes information on closely related analogs to provide a comparative context for its potential characteristics.

Core Physicochemical Data

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While experimental data for **2-oxo-2H-pyran-5-carbonitrile** is not extensively reported in publicly available literature, a combination of computational predictions and data from analogous structures allows for an informed estimation of its properties.

Table 1: Physicochemical Properties of **2-oxo-2H-pyran-5-carbonitrile** and Related Analogs

Property	2-oxo-2H-pyran-5-carbonitrile	2-oxo-2H-pyran-5-carboxylic acid	Methyl 2-oxo-2H-pyran-5-carboxylate
Molecular Formula	C ₆ H ₃ NO ₂	C ₆ H ₄ O ₄	C ₇ H ₆ O ₄
Molecular Weight (g/mol)	121.09[1][2][3]	140.09	154.12[4]
Melting Point (°C)	Data not available	203-205	65-71[4]
Boiling Point (°C)	Data not available	218 @ 120 mmHg	178-180 @ 60 mmHg[5]
Calculated logP	0.51148[2]	0.338	Data not available
Topological Polar Surface Area (TPSA) (Å²)	54.0[2]	63.6	52.6
Water Solubility	Data not available	log ₁₀ WS = -4.69 mol/L (calculated)[6]	Data not available
Appearance	Data not available	Data not available	Powder[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **2-oxo-2H-pyran-5-carbonitrile** are not readily available. However, based on the synthesis of related pyran derivatives, a plausible experimental approach can be outlined.[1][7][8][9]

Synthesis of 2-oxo-2H-pyran-5-carbonitrile (Proposed)

A potential synthetic route to **2-oxo-2H-pyran-5-carbonitrile** could involve a multi-component reaction. A general procedure for the synthesis of similar 2-amino-3-cyanopyrans involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a β-ketoester in the presence of a base catalyst.[6] For **2-oxo-2H-pyran-5-carbonitrile**, a possible approach could be the reaction of a suitable precursor like a formyl-substituted active methylene compound with a derivative of malonic acid, followed by cyclization.

General Procedure for Synthesis of Substituted Pyrans:

- To a stirred solution of the appropriate aldehyde (10 mmol) and malononitrile (10 mmol) in absolute ethanol (30 mL), add a catalytic amount of a base such as potassium carbonate (2 g).
- The reaction mixture is stirred at room temperature for a specified time (e.g., 3 hours), with the progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.
- The solid product is collected by filtration, washed with water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.^[10]

Characterization Methods

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure and purity.^{[1][9]}

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded to elucidate the chemical structure, confirming the presence of protons and carbons in their expected chemical environments.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the $\text{C}\equiv\text{N}$ stretch of the nitrile group and the $\text{C}=\text{O}$ stretch of the pyranone ring.
- Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Physicochemical Property Determination

- Melting Point: The melting point would be determined using a standard melting point apparatus.^{[2][11][12][13]} A sharp melting range is indicative of a pure compound.

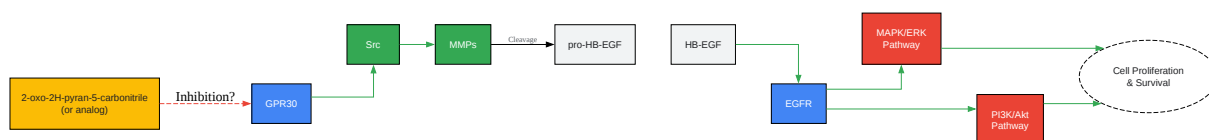
- Solubility: The solubility of the compound would be assessed in various solvents (e.g., water, ethanol, DMSO) by adding a small, weighed amount of the compound to a known volume of the solvent and observing for dissolution.[14][15][16][17]

Potential Biological Activity and Signaling Pathways

Derivatives of 2-oxo-2H-pyran are known to exhibit a range of biological activities, including antimicrobial and antitumor properties.[1][9] While the specific mechanisms of action for **2-oxo-2H-pyran-5-carbonitrile** have not been elucidated, studies on related compounds suggest potential involvement in key cellular signaling pathways.

Antitumor Activity: GPR30/EGFR Signaling Pathway

Some benzopyran derivatives have been shown to exert their anti-tumor effects by interfering with the GPR30/EGFR signaling pathway.[14] This pathway is crucial for cell proliferation and survival. A simplified representation of this pathway is shown below.

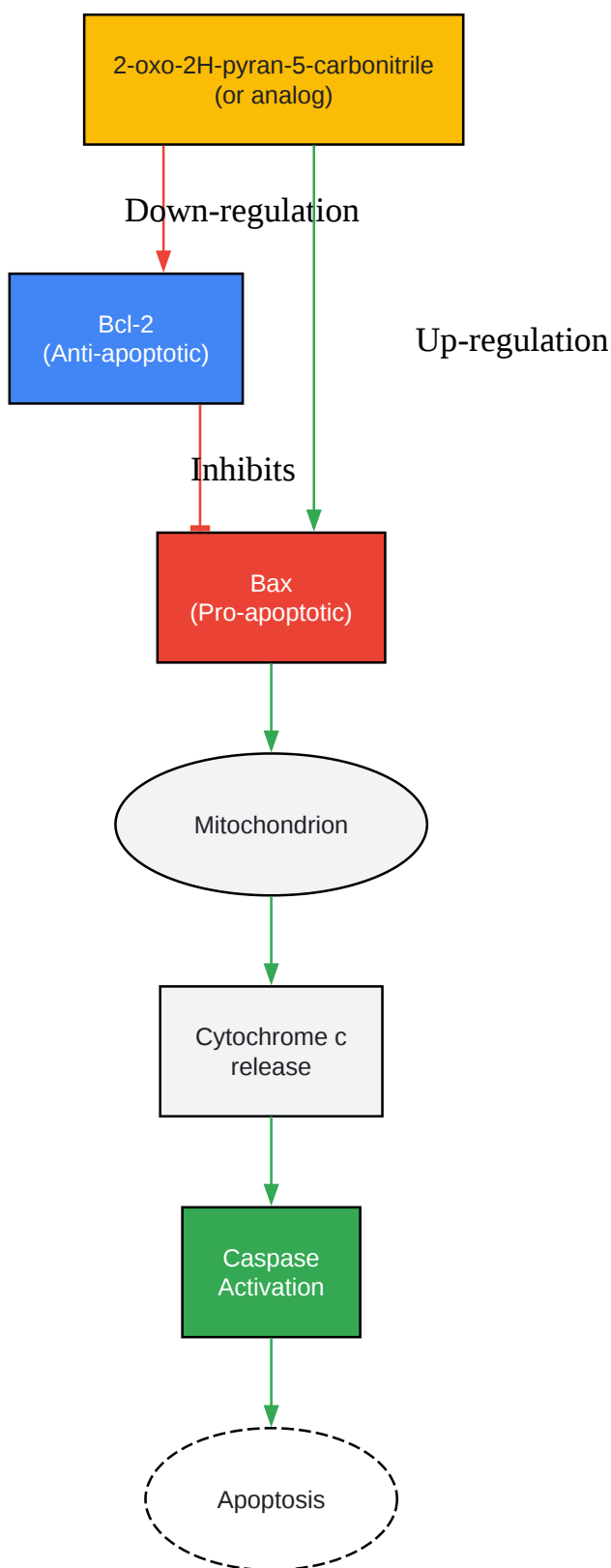


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Caption: Putative GPR30/EGFR signaling pathway inhibition.

Apoptotic Pathway: Involvement of Bcl-2 Family Proteins

Studies on other pyran derivatives have indicated an induction of apoptosis through the modulation of Bcl-2 family proteins.[18] This involves an interplay between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, ultimately leading to caspase activation and cell death.



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Caption: Proposed mechanism of apoptosis induction.

Conclusion

2-oxo-2H-pyran-5-carbonitrile represents a valuable scaffold for further investigation in drug discovery and organic synthesis. While direct experimental data on its physicochemical properties are limited, computational predictions and data from analogous compounds provide a solid foundation for future research. The potential for this class of compounds to interact with key signaling pathways involved in cancer progression warrants further exploration of its biological activities and mechanism of action. The experimental protocols outlined in this guide provide a starting point for the synthesis, purification, and characterization of this and related molecules.

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